molecular formula C9H9Cl2NO3 B14703795 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester CAS No. 25177-50-8

1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester

Cat. No.: B14703795
CAS No.: 25177-50-8
M. Wt: 250.08 g/mol
InChI Key: KUCKYONRKRINMO-UHFFFAOYSA-N
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Description

1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester typically involves the esterification of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-.

    Reduction: Formation of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-
  • 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, methyl ester
  • 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, propyl ester

Uniqueness

1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

25177-50-8

Molecular Formula

C9H9Cl2NO3

Molecular Weight

250.08 g/mol

IUPAC Name

ethyl 2-(3,5-dichloro-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H9Cl2NO3/c1-2-15-8(13)5-12-4-6(10)3-7(11)9(12)14/h3-4H,2,5H2,1H3

InChI Key

KUCKYONRKRINMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=C(C1=O)Cl)Cl

Origin of Product

United States

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